Methyl2-(4-oxooxan-3-yl)acetate
Description
Methyl2-(4-oxooxan-3-yl)acetate (C₈H₁₂O₄) is a cyclic ester featuring a six-membered oxane (tetrahydropyran) ring substituted with a ketone group at position 4 and an acetate ester at position 2. Its molecular weight is 172.07 g/mol, and the InChIKey is FLMVCEBUYZOLLJ-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-(4-oxooxan-3-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6H,2-5H2,1H3 |
InChI Key |
FLMVCEBUYZOLLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxooxan-3-yl)acetate typically involves the esterification of 4-oxooxan-3-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 2-(4-oxooxan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxooxan-3-yl acetic acid.
Reduction: Formation of 4-hydroxyoxan-3-yl acetate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 2-(4-oxooxan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
2.1. tert-Butyl N-(4-oxooxan-3-yl)carbamate (CAS 477584-38-6)
- Structure : Shares the 4-oxooxan-3-yl core but replaces the acetate ester with a tert-butyl carbamate group.
- Implications : The carbamate group introduces nitrogen, enabling hydrogen bonding and altering solubility. This compound may serve as a protective intermediate in peptide synthesis .
2.2. Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate
- Structure: Contains a dihydrofuran ring (five-membered) with chloro, methoxy, and amino substituents.
- Implications : The smaller, strained dihydrofuran ring may increase reactivity compared to the stable oxane ring. The chloro group enhances electrophilicity, favoring nucleophilic substitutions .
2.3. Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate
- Structure : Features a benzoxazine aromatic system fused with an acetate ester.
- Implications: The aromaticity of benzoxazine confers rigidity and UV activity, contrasting with the non-aromatic oxane ring. Such compounds are often explored in medicinal chemistry for their bioactivity .
2.4. Methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yloxy)acetate
- Structure : Incorporates a chromen (coumarin derivative) ring with methyl and propyl substituents.
- Implications : The extended π-system of chromen enables fluorescence and photochemical applications, unlike the simpler oxane-based compound .
Physicochemical Properties
| Property | Methyl2-(4-oxooxan-3-yl)acetate | tert-Butyl N-(4-oxooxan-3-yl)carbamate | Methyl 2-(chromen-yloxy)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 172.07 | 181.19 | ~290 (estimated) |
| Key Functional Groups | Oxane, ketone, ester | Oxane, ketone, carbamate | Chromen, ester, ether |
| Polarity | Moderate (ester + ketone) | Higher (carbamate H-bonding) | Low (aromatic chromen) |
| Stability | High (stable oxane ring) | Moderate (carbamate hydrolysis risk) | Moderate (photodegradable chromen) |
Biological Activity
Methyl 2-(4-oxooxan-3-yl)acetate, with the molecular formula CHO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
Chemical Structure:
- Molecular Formula: CHO
- SMILES Notation: COC(=O)CC1COCCC1=O
- InChI Key: FLMVCEBUYZOLLJ-UHFFFAOYSA-N
The compound features a unique oxane ring structure, which contributes to its distinct chemical properties and potential biological activities.
The biological activity of Methyl 2-(4-oxooxan-3-yl)acetate is primarily attributed to its interactions with various biomolecules. The compound may act as a substrate for specific enzymes, leading to the production of biologically active metabolites. Although the precise pathways remain under investigation, it is believed that it influences cellular receptors and enzymatic processes, potentially affecting metabolic pathways.
Biological Activity
Research indicates that Methyl 2-(4-oxooxan-3-yl)acetate exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Effects: There is emerging evidence suggesting its potential role in modulating inflammatory responses, which could have implications for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Some studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of Methyl 2-(4-oxooxan-3-yl)acetate against human breast cancer cells (MCF-7). The results showed that treatment with the compound led to significant cell death compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways, indicating a promising avenue for cancer therapy development.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of Methyl 2-(4-oxooxan-3-yl)acetate are still being elucidated. As an ester, it is expected to be lipophilic, influencing its absorption and distribution within biological systems. However, comprehensive safety data remain limited; thus, further studies are necessary to assess toxicity and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
